molecular formula C19H16N2O3 B13796960 2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde

2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde

Cat. No.: B13796960
M. Wt: 320.3 g/mol
InChI Key: JFHRTWOKOIHJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with two methyl groups at positions 2 and 5, a phenyl group at position 1, and a nitrophenyl group at position 4 The carbaldehyde group is attached to the pyrrole ring at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethylpyrrole with 4-(4-nitrophenyl)benzaldehyde under acidic conditions. The reaction typically proceeds in the presence of a catalyst such as p-toluenesulfonic acid and is carried out in an organic solvent like toluene. The reaction mixture is heated under reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst, or sodium borohydride in ethanol.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carboxylic acid.

    Reduction: 2,5-dimethyl-1-[4-(4-aminophenyl)phenyl]pyrrole-3-carbaldehyde.

    Substitution: Various substituted pyrrole derivatives depending on the electrophilic reagent used.

Scientific Research Applications

2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It can serve as a probe for studying biological processes involving pyrrole-containing compounds.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethyl-1-phenylpyrrole-3-carbaldehyde: Lacks the nitrophenyl group, which may result in different biological activities and chemical reactivity.

    2,5-dimethyl-1-[4-(4-aminophenyl)phenyl]pyrrole-3-carbaldehyde: Contains an amino group instead of a nitro group, which can alter its electronic properties and reactivity.

Uniqueness

2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde is unique due to the presence of both the nitrophenyl and carbaldehyde groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde

InChI

InChI=1S/C19H16N2O3/c1-13-11-17(12-22)14(2)20(13)18-7-3-15(4-8-18)16-5-9-19(10-6-16)21(23)24/h3-12H,1-2H3

InChI Key

JFHRTWOKOIHJTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.